

What is the chemical structure of Ganosporeric acid A

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Compound of Interest		
Compound Name:	Ganosporeric acid A	
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Ganosporeric Acid A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganosporeric acid A is a highly oxidized lanostane-type triterpenoid isolated from the spores of Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. As a member of the diverse family of Ganoderma triterpenoids, **Ganosporeric acid A** is of significant interest to the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of **Ganosporeric acid A**, including its chemical structure, physicochemical properties, and relevant biological context. Due to the limited specific research on **Ganosporeric acid A**, this guide also incorporates detailed data and pathway analysis from the closely related and extensively studied compound, Ganoderic acid A, to provide a foundational framework for future research.

Chemical Identity and Structure

Ganosporeric acid A is classified as a triterpenoid, a large and diverse class of organic compounds derived from six isoprene units.[1] Its complex polycyclic structure is characteristic of lanostane-type triterpenes, featuring multiple ketone and carboxylic acid functional groups.

Chemical Identifiers:



• IUPAC Name: 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid[2]

• Molecular Formula: C30H38O8[2]

• CAS Number: 135357-25-4[1][3][4][5]

SMILES: CC(CC(=0)CC(C)C(=0)O)
 [C@H]1CC(=0)C2(C1(C(=0)C(=0)C3=C2C(=0)C[C@@H]4C3(CCC(=0)C4(C)C)C)C[2]

InChl Key: AKWNYHCILPEENZ-XGWBMVNSSA-N[2]

Physicochemical Properties

The physicochemical properties of **Ganosporeric acid A** have been computationally predicted, providing essential information for experimental design, formulation, and pharmacokinetic studies.

Property	Value	Source
Molecular Weight	526.6 g/mol	PubChem[2]
Exact Mass	526.25666817 Da	PubChem[2]
XLogP3	1.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	5	PubChem
Topological Polar Surface Area	140 Ų	PubChem[2]
Heavy Atom Count	38	PubChem
Complexity	1240	PubChem[2]



Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of **Ganosporeric acid A** is not extensively documented in publicly available literature, a general methodology for the extraction and purification of triterpenoid acids from Ganoderma species can be outlined. This process typically involves solvent extraction followed by multi-step chromatographic separation.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of triterpenoids like **Ganosporeric acid A** from their natural source.



General Workflow for Triterpenoid Isolation Extraction 1. Material Preparation (Dried, Powdered Ganoderma Spores) 2. Solvent Extraction (e.g., Ethanol, Methanol) 3. Concentration (Rotary Evaporation) Crude Extract Purification 4. Liquid-Liquid Partitioning (e.g., Ethyl Acetate) 5. Column Chromatography (Silica Gel) 6. Preparative HPLC (Reversed-Phase C18) Purified Compound Characterization 7. Spectroscopic Analysis (NMR: 1H, 13C, 2D) 8. Mass Spectrometry (HR-ESI-MS)

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9. Purity Analysis (Analytical HPLC)

A generalized workflow for isolating triterpenoids.



Methodological Details

- Extraction: The dried and powdered spores of Ganoderma lucidum are extracted with an organic solvent like ethanol or methanol. This process is often performed exhaustively using a Soxhlet apparatus to maximize yield.[6] The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- Fractionation: The crude extract is suspended in water and partitioned with a solvent of
 intermediate polarity, such as ethyl acetate.[4] This step separates the moderately polar
 triterpenoids from highly polar compounds (like sugars) and non-polar lipids.
- Chromatographic Purification: The enriched fraction is subjected to a series of chromatographic separations.
 - Silica Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to yield several fractions.[7][8]
 - Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a reversedphase (C18) column, to isolate the pure compound.[9]
- Structural Elucidation: The structure of the purified compound is determined using modern spectroscopic techniques.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to elucidate the precise chemical structure and stereochemistry of the molecule.[8][9]

Biological Activity and Signaling Pathways (Data from Ganoderic Acid A)

Disclaimer: Specific quantitative biological activity data and mechanistic studies for **Ganosporeric acid A** are limited. The following data is for the closely related and extensively studied triterpenoid, Ganoderic acid A (GAA), which is also isolated from Ganoderma lucidum.



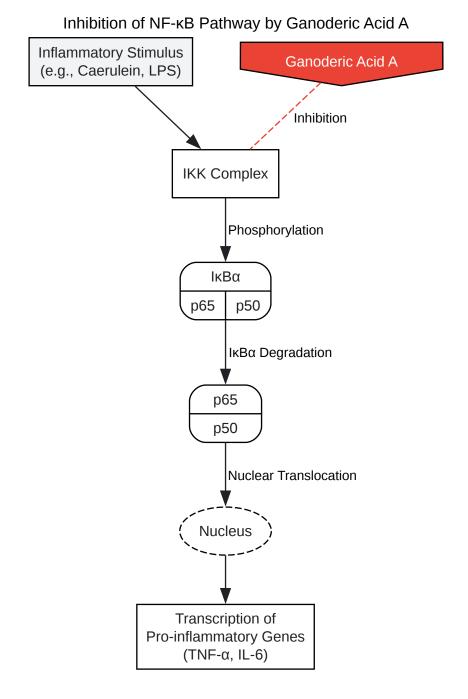
This information is presented to provide context on the potential biological activities of this class of compounds.

Anti-inflammatory Activity via NF-kB Pathway Modulation

Ganoderic acid A has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the Nuclear Factor-kappa B (NF-kB) signaling pathway, a critical regulator of inflammatory responses.

Mechanism of Action: In inflammatory conditions, the inhibitor protein $I\kappa B\alpha$ is phosphorylated and degraded, allowing the p65 subunit of NF- κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF- α , IL-6). Ganoderic acid A has been shown to suppress the phosphorylation of both p65 and $I\kappa B\alpha$, thereby preventing NF- κB activation.[1] [2] This inhibition leads to a reduction in the production of inflammatory cytokines and mitigates oxidative stress.[1][2]





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Ganoderic Acid A inhibits inflammation via the NF-κB pathway.

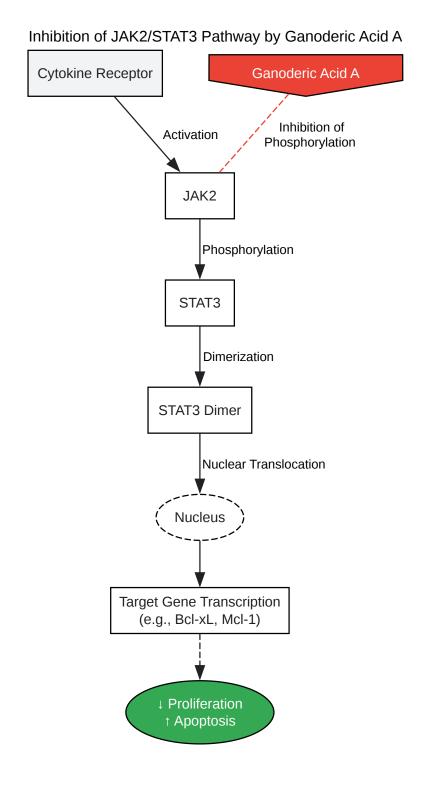


Antitumor Activity via JAK2/STAT3 Pathway Inhibition

Ganoderic acid A has also been shown to exert antitumor effects, particularly in breast cancer models.[3][5] This activity is linked to its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

Mechanism of Action: The JAK2/STAT3 pathway is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. Ganoderic acid A directly inhibits the phosphorylation of JAK2, which in turn prevents the activation and downstream signaling of STAT3.[3] This suppression leads to the downregulation of anti-apoptotic proteins (like Bcl-xL and Mcl-1) and cell cycle regulators, ultimately inducing mitochondrial apoptosis and reducing cancer cell viability and invasion.[3][5]





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Ganoderic Acid A induces apoptosis via the JAK2/STAT3 pathway.



Conclusion and Future Directions

Ganosporeric acid A is a structurally defined triterpenoid from Ganoderma lucidum. While its specific biological functions are yet to be fully elucidated, the extensive research on related compounds, such as Ganoderic acid A, suggests a strong potential for therapeutic activity, particularly in the areas of inflammation and oncology. Future research should focus on the specific isolation of **Ganosporeric acid A** to enable detailed in vitro and in vivo studies. Elucidating its precise mechanisms of action and comparing its potency and efficacy to other Ganoderma triterpenoids will be crucial for determining its potential as a novel drug development candidate.

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